2-Ethylamino-6-methyl-isonicotinic acid methyl ester
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Overview
Description
2-Ethylamino-6-methyl-isonicotinic acid methyl ester is a chemical compound that belongs to the class of isonicotinic acid derivatives It is characterized by the presence of an ethylamino group and a methyl group attached to the isonicotinic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylamino-6-methyl-isonicotinic acid methyl ester typically involves the esterification of isonicotinic acid derivatives. One common method includes the reaction of isonicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the methyl ester. The ethylamino group can be introduced through a subsequent reaction with ethylamine under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and quality control to ensure the final product meets the required specifications. Advanced techniques such as continuous flow synthesis may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Ethylamino-6-methyl-isonicotinic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-Ethylamino-6-methyl-isonicotinic acid methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It may be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Ethylamino-6-methyl-isonicotinic acid methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- Isonicotinic acid methyl ester
- 2-Amino-isonicotinic acid ethyl ester
- Methyl nicotinate
Comparison
Compared to similar compounds, 2-Ethylamino-6-methyl-isonicotinic acid methyl ester is unique due to the presence of both an ethylamino group and a methyl group. This structural difference can result in distinct chemical properties and biological activities, making it a valuable compound for specific research applications .
Properties
Molecular Formula |
C10H14N2O2 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
methyl 2-(ethylamino)-6-methylpyridine-4-carboxylate |
InChI |
InChI=1S/C10H14N2O2/c1-4-11-9-6-8(10(13)14-3)5-7(2)12-9/h5-6H,4H2,1-3H3,(H,11,12) |
InChI Key |
KOZKXZKKALKBLN-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=CC(=C1)C(=O)OC)C |
Origin of Product |
United States |
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